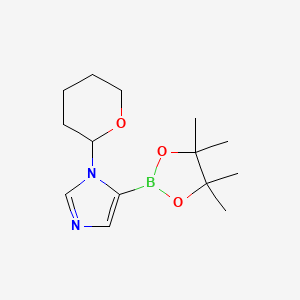
6-(Methoxycarbonyl)-1H-indazole-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(Methoxycarbonyl)-1H-indazole-3-carboxylic acid (MCIA) is a synthetic organic compound with a wide range of applications in the scientific research field. It is a versatile compound that can be used in a variety of experiments and has been shown to have a number of biochemical and physiological effects. In
Aplicaciones Científicas De Investigación
Enthalpy of Formation Studies
Research conducted by Orozco-Guareño et al. (2019) focused on the molar standard enthalpy of formation for a series of indazoles, including 1H-indazole-3-carboxylic acid derivatives. The study aimed at understanding the energetic and structural influences of carbonyl and acetate groups on these compounds, employing both experimental and theoretical approaches. This work is crucial for comprehending the physicochemical properties of such compounds in various scientific applications (Orozco-Guareño et al., 2019).
Synthesis and Radiochemical Applications
Coelho and Schildknegt (2007) reported an efficient large-scale synthesis of 1H-indazole-[3-14C]carboxylic acid, starting from [14C]potassium cyanide. This synthesis pathway is vital for creating labeled compounds used in radiochemical studies and tracer experiments in biological and environmental research (Coelho & Schildknegt, 2007).
Methodologies for Derivative Synthesis
Buchstaller et al. (2011) developed a method for preparing 1H-indazole-3-carboxylic acid esters and amides through Pd-catalyzed carbonylation of 3-iodoindazoles. This procedure offers a straightforward route to synthesize a variety of functionally diverse derivatives, facilitating further chemical transformations and applications in synthetic organic chemistry (Buchstaller et al., 2011).
Catalytic Activity and Complex Formation
Drabina et al. (2010) explored the synthesis of optically pure 6-(4-alkyl-4,5-dihydro-1,3-oxazol-2-yl)pyridine-2-carboxylates from 6-methoxycarbonylpyridine-2-carboxylic acid. The study also examined the formation of stable Cu(II) complexes with these compounds, highlighting their potential as catalysts in organic synthesis (Drabina et al., 2010).
Fluorescent Labeling and Biological Analysis
Hirano et al. (2004) introduced 6-methoxy-4-quinolone as a novel fluorophore derived from 5-methoxyindole-3-acetic acid, showcasing its application as a fluorescent labeling reagent. This compound exhibits strong fluorescence in a wide pH range, making it an excellent tool for biomedical analysis and imaging (Hirano et al., 2004).
Antitumor Agents and Medicinal Chemistry
Lu et al. (2021) synthesized an indazole derivative with significant inhibitory activity against various cancer cell lines, demonstrating the compound's potential as an antiproliferative agent. This research underscores the importance of indazole derivatives, including those related to 6-(Methoxycarbonyl)-1H-indazole-3-carboxylic acid, in the development of new anticancer drugs (Lu et al., 2021).
Mecanismo De Acción
- The primary target of 6-methoxycarbonyl-1H-indazole-3-carboxylic acid is thymidine monophosphate (TMP) synthase (also known as thymidylate synthase ). This enzyme plays a crucial role in DNA synthesis by converting deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP).
Target of Action
Mode of Action
Propiedades
IUPAC Name |
6-methoxycarbonyl-1H-indazole-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O4/c1-16-10(15)5-2-3-6-7(4-5)11-12-8(6)9(13)14/h2-4H,1H3,(H,11,12)(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZTKLZPDTBASOO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)C(=NN2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90646517 |
Source


|
| Record name | 6-(Methoxycarbonyl)-1H-indazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90646517 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Methoxycarbonyl)-1H-indazole-3-carboxylic acid | |
CAS RN |
885522-60-1 |
Source


|
| Record name | 6-Methyl 1H-indazole-3,6-dicarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=885522-60-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-(Methoxycarbonyl)-1H-indazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90646517 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![4-[(4-Bromophenoxy)methyl]piperidine](/img/structure/B1326351.png)
